molecular formula C6H12ClN B2965377 (cyclopent-3-en-1-yl)methanaminehydrochloride CAS No. 50494-45-6

(cyclopent-3-en-1-yl)methanaminehydrochloride

Cat. No.: B2965377
CAS No.: 50494-45-6
M. Wt: 133.62
InChI Key: PNBVMWJKTWCORX-UHFFFAOYSA-N
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Description

(cyclopent-3-en-1-yl)methanamine hydrochloride is a bicyclic amine salt comprising a cyclopentene ring substituted with a methylamine group at the 3-position, stabilized as a hydrochloride salt. Its molecular formula is C₆H₁₀N·HCl (exact mass: 135.12 g/mol + 36.46 g/mol = 171.58 g/mol), though the precise structural configuration depends on the double bond position (cyclopent-3-en-1-yl) . This compound is primarily utilized in pharmaceutical and materials science research, serving as a precursor for synthesizing bioactive molecules or ligands in catalysis. Its hydrochloride form enhances solubility and stability for practical applications .

Properties

IUPAC Name

cyclopent-3-en-1-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c7-5-6-3-1-2-4-6;/h1-2,6H,3-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBVMWJKTWCORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopent-3-en-1-yl)methanamine hydrochloride typically involves the reaction of cyclopent-3-en-1-ylmethanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of (cyclopent-3-en-1-yl)methanamine hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(cyclopent-3-en-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

(cyclopent-3-en-1-yl)methanamine hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (cyclopent-3-en-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features References
(cyclopent-3-en-1-yl)methanamine hydrochloride C₆H₁₁N·HCl 171.58 EN300-26619378 Cyclopentene ring, 3-enamine substitution
(cyclopent-2-en-1-yl)methanamine hydrochloride C₆H₁₁N·HCl 171.58 CID 13040869 Cyclopentene ring, 2-enamine substitution
2-(cyclopent-3-en-1-yl)ethan-1-amine hydrochloride C₇H₁₂N·HCl 185.68 2126176-81-4 Ethylamine chain, 3-en substitution
[1-(3-chlorophenyl)cyclohexyl]methanamine hydrochloride C₁₃H₁₇Cl₂N 260.20 944348-07-6 Cyclohexane core, 3-chlorophenyl substituent
Cyclopentanemethylamine hydrochloride C₆H₁₂N·HCl 173.67 N/A Saturated cyclopentane ring

Key Observations :

  • Positional Isomerism : The double bond position (2-en vs. 3-en) affects reactivity and steric interactions. For instance, (cyclopent-2-en-1-yl)methanamine hydrochloride (CID 13040869) exhibits distinct electronic properties due to conjugation differences, influencing its utility in asymmetric synthesis .
  • Aromatic Substitution : Introducing a 3-chlorophenyl group (C₁₃H₁₇Cl₂N) adds bulk and electron-withdrawing effects, which may enhance binding affinity in receptor-targeted drug design .
  • Saturation : Cyclopentanemethylamine hydrochloride (saturated ring) lacks π-electrons, reducing susceptibility to oxidation compared to unsaturated analogs .

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